1-(4-Butylphenyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H19N |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-(4-butylphenyl)indole |
InChI |
InChI=1S/C18H19N/c1-2-3-6-15-9-11-17(12-10-15)19-14-13-16-7-4-5-8-18(16)19/h4-5,7-14H,2-3,6H2,1H3 |
InChI Key |
WPJIKDANJPNTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Synthesis of 1-(4-Butylphenyl)-1H-indole and Analogous N-Phenylindoles
The regioselective formation of the N-aryl bond is paramount in the synthesis of this compound. Control over the site of arylation ensures the desired constitutional isomer is formed, avoiding side products from C-2 or C-3 arylation. Both established and modern synthetic routes have been refined to achieve high N-selectivity.
Established Synthetic Pathways and Mechanistic Considerations
Traditional methods for indole (B1671886) synthesis have been adapted for the preparation of N-phenylindoles. These pathways, while foundational, often require harsh conditions but provide a fundamental understanding of the cyclization and substitution mechanisms involved.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and effective method for constructing the indole ring system. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which can be formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.org To synthesize a 1-arylindole like this compound, this method is typically not the primary route as it constructs the indole core itself, rather than attaching the N-aryl group to a pre-existing indole. However, a variation starting with a diarylhydrazine, such as 1-(4-butylphenyl)-1-phenylhydrazine, could theoretically yield an N-arylindole, though this is not a common application of the Fischer synthesis.
The mechanism proceeds through several key steps:
Formation of a phenylhydrazone from (4-butylphenyl)hydrazine (B40584) and a suitable carbonyl compound.
Tautomerization of the hydrazone to its enamine form under acidic conditions. organic-chemistry.org
A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (a type of Claisen rearrangement) of the protonated enamine, which breaks the weak N-N bond and forms a new C-C bond. wikipedia.org
The resulting di-imino intermediate undergoes rearomatization.
Intramolecular cyclization occurs as the nucleophilic amine attacks the imine.
Finally, the elimination of an ammonia (B1221849) molecule yields the aromatic indole ring. wikipedia.org
The choice of acid catalyst is crucial and can include Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov
| Catalyst Type | Examples |
|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ |
Direct N-arylation of the indole nucleus is the most straightforward conceptual approach to synthesizing this compound. Classical methods, often requiring harsh conditions, laid the groundwork for modern catalytic versions.
The Ullmann condensation , first reported in 1903, is a traditional copper-mediated reaction for forming C-N bonds. wikipedia.orgbyjus.com In the context of synthesizing this compound, this reaction would involve coupling indole with an aryl halide, such as 4-butyl-iodobenzene or 4-butyl-bromobenzene, in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures. wikipedia.orgnih.gov The reaction typically requires a high-boiling polar solvent like dimethylformamide (DMF) or nitrobenzene. wikipedia.org
The mechanism is thought to involve the formation of a copper(I) indolide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the N-arylindole and a copper(I) halide. byjus.com While effective, the classical Ullmann reaction suffers from drawbacks such as high reaction temperatures, the need for stoichiometric copper, and a limited substrate scope, particularly with less reactive aryl chlorides. wikipedia.org
Modern Catalytic Approaches for N-Arylation of Indoles
To overcome the limitations of classical methods, modern organic synthesis has heavily invested in the development of catalytic N-arylation reactions. These approaches offer milder conditions, broader substrate compatibility, and greater efficiency.
Palladium and copper-catalyzed cross-coupling reactions are the cornerstones of modern N-arylindole synthesis. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for C-N bond formation. organic-chemistry.orgwikipedia.org This reaction allows for the coupling of indole with aryl halides (chlorides, bromides, iodides) and triflates under relatively mild conditions. organic-chemistry.orgwikipedia.org The synthesis of this compound via this method would involve reacting indole with a 4-butylphenyl halide. The catalytic system typically consists of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org The ligand is critical for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org A strong base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the indole N-H. organic-chemistry.org
| Component | Example | Role |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor |
| Ligand | X-Phos, RuPhos, Binap | Facilitates catalytic cycle |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates indole N-H |
| Aryl Partner | 4-Butyl-bromobenzene | Aryl source |
| Solvent | Toluene, Dioxane | Reaction medium |
Modern copper-catalyzed N-arylation reactions, often referred to as ligand-accelerated Ullmann-type reactions, represent a significant improvement over the classical method. The use of specific ligands, such as diamines or amino acids, allows the reaction to proceed at much lower temperatures and with only catalytic amounts of a copper source (e.g., CuI). nih.govscilit.commit.edu For the synthesis of this compound, indole would be coupled with 4-butyl-iodobenzene or 4-butyl-bromobenzene using a copper(I) salt and a ligand like N,N'-dimethyl-1,2-cyclohexanediamine. nih.gov
The Chan-Lam coupling is another important copper-catalyzed reaction that utilizes arylboronic acids as the arylating agent. wikipedia.orgorganic-chemistry.org This method is attractive due to the generally lower toxicity and higher stability of boronic acids compared to organohalides. The reaction can often be run at room temperature and open to the air, using a copper(II) salt like Cu(OAc)₂ as the catalyst. wikipedia.orgnih.gov The synthesis of this compound would involve the reaction of indole with 4-butylphenylboronic acid.
In recent years, a strong emphasis has been placed on developing synthetic methods that avoid transition metals to enhance sustainability and reduce costs.
Metal-free N-arylation reactions have emerged as a viable alternative. One prominent strategy involves the use of diaryliodonium salts as hypervalent iodine reagents. These compounds can arylate the indole nitrogen under basic conditions without the need for a metal catalyst. mdpi.com Another approach involves nucleophilic aromatic substitution (SₙAr) on highly electron-deficient aryl fluorides or chlorides, though this is less applicable to an electron-rich substrate like a 4-butylphenyl ring unless additional activating groups are present. nih.gov
Organocatalysis , the use of small organic molecules to catalyze reactions, also offers a pathway to N-arylindoles. Chiral phosphoric acids, for instance, have been employed in the atroposelective synthesis of N-arylindoles through arene C-H amination reactions. nih.gov While not a direct coupling, these methods showcase the potential of organocatalysts to facilitate C-N bond formation under metal-free conditions. These systems often rely on activating the substrates through hydrogen bonding or by forming reactive intermediates.
Photoinduced, Electrocatalytic, and Magnetocatalytic Methodologies
Modern synthetic chemistry has seen a surge in the use of photoinduced and electrocatalytic methods to construct complex molecules under mild conditions. While specific examples for the direct synthesis of this compound using these techniques are not extensively documented, the principles can be applied to N-arylindoles.
Photoinduced Syntheses: Photoinduced reactions offer a powerful tool for the formation of C-N bonds in the synthesis of indole derivatives. One notable approach involves the photoinduced 1,4-addition of indoles to enones, a reaction that proceeds without the need for a Lewis acid catalyst. researchgate.net This method is experimentally simple, requiring only irradiation with UVA lamps at room temperature. researchgate.net Another innovative photoinduced method is the synthesis of functionalized indoles through nitrene C-H insertion, where a photochemical nitrene generation step leads to the formation of the heterocyclic ring. nih.gov These strategies highlight the potential for using light to mediate the synthesis of complex indole structures.
Electrocatalytic Syntheses: Electrocatalysis provides a sustainable alternative to traditional chemical synthesis, often minimizing the use of harsh reagents. A notable application in indole chemistry is the electrocatalytic micelle-driven hydrodefluorination to produce monofluorinated unprotected indoles. nih.gov This method showcases the use of aqueous micelles as both the solvent and electrolyte, reducing reliance on toxic organic solvents and enhancing the atom economy of the process. nih.gov Such principles could be adapted for the synthesis and functionalization of N-arylindoles like this compound.
While magnetocatalytic methodologies are an emerging field in organic synthesis, their specific application to the synthesis of this compound is not yet well-documented in the literature.
| Methodology | Description | Key Features | Potential Application to this compound | Reference |
|---|---|---|---|---|
| Photoinduced 1,4-Addition | 1,4-addition of indoles to enones initiated by UVA irradiation. | Experimentally simple, avoids Lewis acids, proceeds at room temperature. | Functionalization of the indole core at the C3 position. | researchgate.net |
| Photoinduced Nitrene C-H Insertion | Formation of the indole ring via photochemical generation of a nitrene intermediate. | Allows for the synthesis of functionalized indoles and tryptophans. | Potential for novel synthetic routes to the indole core. | nih.gov |
| Electrocatalytic Hydrodefluorination | Synthesis of monofluorinated indoles using aqueous micelles. | Sustainable, minimizes organic solvents, high atom economy. | Functionalization of the phenyl ring with fluorine, a common bioisostere. | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Optimizations
The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic processes. nih.govunibo.it For the synthesis of indole derivatives, this often involves the use of safer solvents, minimizing waste, and employing catalytic methods. semanticscholar.orgjddhs.com
Sustainable approaches to indole synthesis often focus on multicomponent reactions (MCRs) which can assemble the indole core in a single step from simple precursors. semanticscholar.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization provides a sustainable route to the indole core under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. semanticscholar.org Such methods significantly reduce the environmental impact compared to classical syntheses like the Fischer indole synthesis, which often requires harsh conditions and generates hazardous waste. semanticscholar.org
The choice of solvent is another critical aspect of green synthesis. The use of water or other environmentally benign solvents is highly encouraged. nih.gov Additionally, solvent-free reaction conditions, where possible, offer a significant advantage in reducing waste and environmental pollution. jddhs.com
| Green Chemistry Principle | Application in Indole Synthesis | Benefits | Reference |
|---|---|---|---|
| Use of Safer Solvents | Employing water or ethanol as reaction media. | Reduced toxicity and environmental impact. | nih.govsemanticscholar.org |
| Waste Minimization | Development of multicomponent and one-pot reactions. | Higher atom economy and reduced generation of byproducts. | semanticscholar.orgresearchgate.net |
| Catalysis | Use of metal or acid catalysts to enable reactions under milder conditions. | Increased reaction efficiency and reduced energy consumption. | semanticscholar.org |
One-Pot Synthesis Techniques for Enhanced Efficiency
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, cost-effectiveness, and sustainability. researchgate.netresearchgate.netmdpi.comnih.govosi.lv For the synthesis of 1-(phenyl)-1H-indole analogues, a one-pot method involving the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one has been developed. researchgate.net This approach simplifies the synthetic procedure and reduces the need for purification of intermediates.
Another example of an efficient one-pot synthesis is the preparation of novel multisubstituted 1-alkoxyindoles. nih.gov This process involves a consecutive four-step reaction sequence, including nitro reduction, intramolecular condensation, and nucleophilic 1,5-addition, followed by in situ alkylation. nih.gov Such multi-step one-pot syntheses are highly valuable for creating complex molecular structures with high efficiency.
| Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Cyclization | 1-phenyl-2-(phenylamino)-ethan-1-one analogues | Direct synthesis of 1-(phenyl)-1H-indoles. | researchgate.net |
| Four-step cascade | Substituted nitro compounds and ketoesters | Synthesis of multisubstituted 1-alkoxyindoles. | nih.gov |
| Friedel–Crafts Alkylation | γ-Hydroxybutyrolactams and indoles | Synthesis of polynuclear indole derivatives. | mdpi.com |
Derivatization and Functionalization Strategies at the Indole Core and Phenyl Substituent
Introduction of Diverse Functionalities via Electrophilic and Nucleophilic Substitutions
The indole nucleus is highly susceptible to electrophilic substitution, which typically occurs at the C3 position due to the high electron density at this site. nih.govpearson.commasterorganicchemistry.comyoutube.comuni-muenchen.deuoanbar.edu.iq This reactivity allows for the introduction of a wide range of functional groups onto the indole core. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
While the indole ring itself is generally not reactive towards nucleophilic substitution, the introduction of electron-withdrawing groups or specific activating groups can facilitate such reactions. core.ac.uknii.ac.jpnih.gov For instance, the presence of a 1-methoxy group and a 6-nitro group on the indole ring enables nucleophilic substitution at the 2-position. nii.ac.jp Nucleophilic aromatic substitution (SNA) reactions on aryl fluorides with indoles have also been studied, revealing a mechanistic continuum between stepwise and concerted pathways. nih.gov
The 4-butylphenyl substituent of this compound can also undergo electrophilic aromatic substitution. The butyl group is an ortho-, para-directing group, and since the para position is occupied by the indole nitrogen, substitution would be expected to occur at the ortho positions of the phenyl ring. youtube.com
| Reaction Type | Position of Functionalization | Reagents and Conditions | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Indole C3-position | Various electrophiles (e.g., halogens, nitric acid, acyl chlorides) with appropriate catalysts. | nih.govpearson.commasterorganicchemistry.comyoutube.comuni-muenchen.deuoanbar.edu.iq |
| Nucleophilic Aromatic Substitution | Indole C2-position (with activating groups) | Requires electron-withdrawing groups on the indole ring. | core.ac.uknii.ac.jp |
| Electrophilic Aromatic Substitution | Ortho-position of the 4-butylphenyl ring | Standard electrophilic aromatic substitution reagents. | youtube.com |
Synthesis of Hybrid Scaffolds Incorporating this compound Analogues
The fusion of the indole scaffold with other heterocyclic rings is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced biological activities.
Triazole Hybrids: Indole-triazole hybrids are a well-explored class of compounds with a range of biological activities. nih.govmdpi.comnih.govresearchgate.netdoaj.org The synthesis of these hybrids can be achieved through various methods, including the reaction of indole derivatives with triazole precursors. For example, a series of bis-heterocyclic compounds containing an indole derivative linked to a 1,2,4-triazole (B32235) moiety has been synthesized and evaluated for their biological potential. researchgate.net Another approach involves a metal-free, two-step synthesis where an aryl triazole fragment undergoes ring-opening and subsequent cyclization to form an indole derivative. mdpi.com
Pyrimidine (B1678525) Hybrids: The combination of indole and pyrimidine rings has led to the development of compounds with interesting biological profiles. researchgate.netnih.govrichmond.eduresearchgate.netnih.gov A facile synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing a substituted 2-aminopyrimidine (B69317) moiety at the C3-position of the indole ring has been reported. researchgate.net Another efficient method involves a one-pot multistep synthesis to create indole-pyrimidine hybrids possessing morpholine (B109124) or thiomorpholine (B91149) moieties. nih.gov
Imidazole (B134444) Hybrids: Imidazole-indole hybrids have also attracted significant attention. researchgate.netmdpi.comnih.govsemanticscholar.org A novel series of imidazo-indole hybrid compounds were synthesized to explore their biological efficacy. researchgate.net The synthesis of indolyl-substituted imidazoles can be achieved through the construction of either the indole or the imidazole ring, or by direct coupling of the two heterocyclic systems. mdpi.com
Hydantoin (B18101) Hybrids: Hydantoin-containing indole derivatives represent another important class of hybrid molecules. nih.govthieme-connect.deresearchgate.netnih.gov A series of hybrid compounds containing indoles and imidazolidin-2-one (a hydantoin derivative) moieties linked by a direct C-C bond have been synthesized via an amidoalkylation one-pot reaction. nih.gov The Bucherer-Bergs multicomponent reaction is a classical and efficient method for the synthesis of 5-substituted hydantoins, which can be applied to indole-containing starting materials. nih.gov
| Heterocycle | Synthetic Strategy | Example of Hybrid Structure | Reference |
|---|---|---|---|
| Triazole | Reaction of indole derivatives with triazole precursors. | Indole derivative linked to a 1,2,4-triazole moiety. | nih.govmdpi.comnih.govresearchgate.netdoaj.org |
| Pyrimidine | One-pot multistep synthesis from indole precursors. | Indole-pyrimidine hybrids with morpholine/thiomorpholine moieties. | researchgate.netnih.govrichmond.eduresearchgate.netnih.gov |
| Imidazole | Direct coupling of indole and imidazole derivatives. | Imidazo-indole hybrid compounds. | researchgate.netmdpi.comnih.govsemanticscholar.org |
| Hydantoin | Amidoalkylation one-pot reaction or Bucherer-Bergs reaction. | Indole-imidazolidin-2-one hybrids. | nih.govthieme-connect.deresearchgate.netnih.gov |
Generation of Complex Molecular Architectures for Structural Diversity
A comprehensive review of current scientific literature and patent databases reveals a notable absence of specific research focused on the utilization of this compound as a foundational scaffold for the generation of complex molecular architectures. While the indole nucleus is a privileged structure in medicinal chemistry and materials science, often serving as a key building block for intricate molecular designs, specific methodologies detailing the elaboration of the this compound parent compound into more complex derivatives are not extensively documented.
The principles of organic synthesis suggest that this compound could theoretically serve as a versatile precursor for creating structural diversity. The indole ring system is amenable to a wide array of chemical transformations that could lead to the construction of more complex, polycyclic, or heavily functionalized architectures. Potential, though not explicitly documented, synthetic pathways could involve:
Electrophilic Substitution: Reactions such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, or nitration could introduce functional handles onto the indole core, which could then be used for further derivatization.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings could be employed to forge new carbon-carbon or carbon-heteroatom bonds at various positions of the indole ring, thereby extending the molecular framework.
Cycloaddition Reactions: The indole double bond can participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, to construct fused ring systems, leading to a significant increase in molecular complexity.
Despite these theoretical possibilities, the current body of published research does not provide specific examples or detailed findings of such transformations being applied to this compound. The scientific community has yet to report on the systematic exploration of this particular indole derivative as a starting material for the synthesis of structurally diverse and complex molecules.
Consequently, data tables detailing specific research findings, reaction yields, or the characterization of complex derivatives originating from this compound cannot be provided at this time. Further research is required to explore the synthetic utility of this compound and to establish methodologies for its conversion into more elaborate molecular structures.
Sophisticated Spectroscopic and Structural Elucidation Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Spectral Analysis for Proton and Carbon Environments
¹H NMR spectroscopy for 1-(4-Butylphenyl)-1H-indole reveals characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the indole (B1671886) ring and the butyl-substituted phenyl ring appear in specific regions of the spectrum, with their multiplicity and coupling constants providing information about their neighboring protons. Similarly, the aliphatic protons of the butyl group exhibit distinct chemical shifts and splitting patterns. hmdb.cachemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete mapping of the carbon framework. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents.
A representative set of predicted NMR data for the parent indole structure is provided below for reference.
Table 1: Representative ¹H NMR Data for Indole
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 (NH) | 8.10 | br s |
| H3 | 6.52 | dd |
| H2 | 7.20 | t |
| H7 | 7.64 | d |
| H4 | 7.58 | d |
| H6 | 7.12 | ddd |
| H5 | 7.05 | ddd |
Data is illustrative for the parent indole ring and may vary for the titled compound. hmdb.cachemicalbook.com
Table 2: Representative ¹³C NMR Data for Indole
| Carbon | Chemical Shift (ppm) |
|---|---|
| C2 | 124.3 |
| C3 | 102.2 |
| C3a | 128.1 |
| C4 | 120.8 |
| C5 | 121.9 |
| C6 | 119.5 |
| C7 | 111.1 |
| C7a | 135.8 |
Data is illustrative for the parent indole ring and may vary for the titled compound. chemicalbook.com
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity within the butyl chain and the aromatic rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, directly linking a proton signal to its attached carbon signal. This technique is crucial for assigning the carbon signals based on the already assigned proton spectrum. sdsu.edu
Vibrational Spectroscopy Applications in Molecular Characterization
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. su.se These techniques are particularly useful for identifying the functional groups present in a compound. diva-portal.organalis.com.my
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups in the molecule. upi.edu The C-H stretching vibrations of the aromatic rings and the aliphatic butyl chain appear in the region of 3100-2850 cm⁻¹. The C=C stretching vibrations of the aromatic rings are typically observed in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the indole ring also gives a characteristic signal. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification purposes. upi.edu
Table 3: General FTIR Functional Group Regions
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-N | Stretch | 1350-1000 |
This table provides general ranges for the indicated functional groups. upi.edu
Raman Spectroscopy Investigations for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. utoronto.caspectroscopyonline.com It is based on the inelastic scattering of monochromatic light. utoronto.ca Vibrational modes that result in a change in the polarizability of the molecule are Raman active. arxiv.org For this compound, the symmetric stretching vibrations of the aromatic rings are expected to give strong Raman signals. uc.edu The C-C stretching of the butyl chain will also be observable. Raman spectroscopy is particularly useful for observing non-polar bonds, which may show weak absorptions in the FTIR spectrum. arxiv.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for obtaining information about its elemental composition. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. rsc.orgbeilstein-journals.org
Furthermore, by analyzing the fragmentation pattern of the molecular ion, the structure of the molecule can be further corroborated. Common fragmentation pathways for this compound would likely involve the cleavage of the butyl group and the fragmentation of the indole ring. The masses of the resulting fragment ions can be used to piece together the original structure.
Single Crystal X-Ray Diffraction (SC-XRD) for Definitive Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous solid-state molecular structure of this compound, offering detailed insights into its conformation and the interactions that govern its crystal lattice. However, a specific crystallographic study for this compound is not available in the reviewed literature.
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
While the this compound molecule lacks classical hydrogen bond donors like N-H or O-H groups (as the indole nitrogen is substituted), its crystal structure would be stabilized by a network of weaker intermolecular forces. These could include C-H···π interactions, where hydrogen atoms from the butyl chain or aromatic rings interact with the π-electron clouds of adjacent indole or phenyl rings. researchgate.netnih.gov
Furthermore, π-π stacking interactions between the aromatic indole and phenyl rings of neighboring molecules are expected to play a significant role in the crystal packing. researchgate.netencyclopedia.pubnih.gov These interactions can occur in various geometries, such as parallel-displaced or T-shaped, and their specific parameters (centroid-centroid distance, slip angle) would be determined by SC-XRD. researchgate.net In the absence of a crystal structure, a detailed analysis of these crucial packing forces for this compound remains speculative.
Computational and Theoretical Investigations of 1 4 Butylphenyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to investigating the electronic properties of molecules from first principles.
DFT is a computational method that models the electron density of a system to determine its energy and other properties. It provides a good balance between accuracy and computational cost for medium to large-sized molecules.
A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometric optimization. Starting from an initial guess of the structure, the calculation iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.
Once the optimized geometry is found, a vibrational frequency analysis is typically performed. This calculation determines the characteristic frequencies at which the molecule's bonds stretch, bend, and twist. The results can be used to predict the infrared (IR) and Raman spectra of the molecule. A key outcome of this analysis is the confirmation that the optimized structure corresponds to a true energy minimum, which is verified if all calculated vibrational frequencies are real (i.e., not imaginary).
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap generally implies high stability and low reactivity. From the HOMO and LUMO energies, other electronic properties such as ionization potential, electron affinity, and electronegativity can be estimated.
Quantum chemical methods can predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C can be calculated. These theoretical predictions are highly valuable for interpreting experimental NMR spectra, helping to assign specific signals to particular atoms within the molecule and confirming its structure. The accuracy of these calculations depends on the chosen level of theory and basis set.
Density Functional Theory (DFT) Studies for Ground State Electronic Properties
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change their shape (conformation). Molecular dynamics (MD) simulations are a computational method used to study these movements over time.
In Silico Prediction of Biological Interactions and Target Binding
Computational methods provide powerful tools for predicting how a molecule like 1-(4-butylphenyl)-1H-indole might interact with biological systems. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, allow researchers to hypothesize potential biological targets and understand the chemical features crucial for its activity before undertaking extensive laboratory synthesis and testing. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is frequently used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For derivatives of the indole (B1671886) scaffold, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms.
While specific docking studies for this compound are not extensively detailed in the public literature, research on structurally similar compounds provides significant insight into its potential interactions. For instance, indole derivatives are known to target a wide array of enzymes and receptors. ontosight.ai Docking studies on related dihydro benzo-indole derivatives have identified potent binding to metallo-β-lactamases (MBLs) like NDM-1, IMP-1, and VIM-1, which are critical in antibiotic resistance. acs.org In these studies, the ligand's carboxylic acid group typically interacts with zinc ions in the active site, while the aromatic rings form hydrophobic and pi-stacking interactions with protein residues. acs.org
Similarly, other complex indole-based heterocyclic compounds have been docked against microbial enzymes such as UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, showing strong binding affinity through hydrogen bonds and pi-stacked interactions. nih.gov For cannabinoid receptor 1 (CB1), a G-protein coupled receptor, indole-2-carboxamides have been identified as allosteric modulators, with docking studies helping to rationalize how modifications to the indole core and its substituents impact binding affinity. acs.org Given the structure of this compound, it is plausible that the butylphenyl group would engage in hydrophobic interactions within a receptor's binding pocket, while the indole core could act as a hydrogen bond donor or participate in π–π stacking.
| Target Protein Family | Representative Target | Key Interactions for Indole Analogs | Reference(s) |
| Metallo-β-Lactamases | NDM-1, IMP-1 | Hydrophobic interactions, pi-stacking, coordination with metal ions | acs.org |
| Fungal Enzymes | Lanosterol 14α-demethylase | Hydrogen bonds, pi-stacking interactions | nih.gov |
| Bacterial Cell Wall Synthesis | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Hydrogen bonds, pi-stacking interactions | nih.gov |
| G-Protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) | Hydrophobic interactions, modulation of orthosteric binding site | acs.org |
| Nuclear Receptors | Aryl Hydrocarbon Receptor (AhR) | Primarily hydrophobic interactions within a large binding site | mdpi.com |
This table summarizes findings from molecular docking studies on compounds structurally related to this compound to suggest potential interaction patterns.
Structure-Activity Relationship (SAR) analysis aims to connect the chemical structure of a compound to its biological activity. collaborativedrug.com Computational SAR and Quantitative Structure-Activity Relationship (QSAR) models build mathematical relationships between chemical features (descriptors) and activities. longdom.orgjapsonline.com These models are crucial for optimizing lead compounds by predicting how changes in molecular structure will affect efficacy or other properties. collaborativedrug.com
For the this compound scaffold, computational SAR studies would focus on how variations at different positions of the molecule influence its predicted biological interactions. Key areas for modification and analysis include:
The N1-Phenyl Ring: The butyl group's position (ortho, meta, para) and length could be varied to probe the size and nature of the corresponding hydrophobic pocket in a target protein. Replacing the butyl group with other functionalities (e.g., methoxy, halogen, trifluoromethyl) would modulate electronic properties and binding. mdpi.com
The Indole Core: Substitution at positions 2, 3, 5, or 6 of the indole ring with electron-donating or electron-withdrawing groups would alter the core's electronic density and hydrogen-bonding capabilities, which is known to be instrumental for allosteric modulation in targets like the CB1 receptor. acs.org
Studies on related indole derivatives have successfully used QSAR to build models that link structural properties to antibacterial activity, identifying descriptors like electronic energy and dipole moment as significant predictors. semanticscholar.org For a series of N2-indolyl-1,2,3-triazoles, including a 2-(4-(4-Butylphenyl)-2H-1,2,3-triazol-2-yl)-1-methyl-1H-indole analog, SAR analysis helped correlate structural modifications with observed fluorescent properties. mdpi.com
| Molecular Region | Structural Modification | Predicted Effect on Activity (Based on Analog Studies) | Reference(s) |
| N-Phenyl Group | Vary alkyl chain length (e.g., methyl, ethyl, butyl) | Modulate hydrophobic interactions and binding affinity. | acs.org |
| Introduce polar groups (e.g., -OH, -OCH3) | Alter solubility and introduce potential H-bonding sites. | acs.org | |
| Add electron-withdrawing groups (e.g., -Cl, -CF3) | Modify electronic character and dipole moment, affecting target interaction. | mdpi.com | |
| Indole Core | Substitution at C3 position | Profoundly influence allosteric modulation of receptor sites. | acs.org |
| Substitution at C5 position (e.g., with -Cl) | Can significantly impact binding affinity (KB) and cooperativity (α). | acs.org |
This conceptual table illustrates potential SAR insights for this compound based on computational and experimental findings for related indole structures.
Photophysical Properties and Electronic Excitations
The photophysical behavior of a molecule, which includes its ability to absorb and emit light, is governed by its electronic structure. Theoretical methods, particularly time-dependent density functional theory (TD-DFT), are essential for investigating the electronic transitions that give rise to these properties. nih.govdiva-portal.org The extended π-conjugated system of this compound suggests it may possess interesting photophysical and electronic characteristics.
Theoretical calculations can predict the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of a molecule. These calculations determine the energies of electronic transitions between molecular orbitals, most commonly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region. Theoretical studies on similar phenyl-substituted indoles and azaindoles reveal that the primary electronic transitions are of a π → π* character. researchgate.net The N1-phenyl substitution is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted indole due to the extension of the π-conjugated system.
In a theoretical study of a related compound, 5-(4-nonylphenyl)-7-azaindole, TD-DFT calculations predicted the lowest energy transition for the monomer at a higher energy compared to its dimer, which was red-shifted. researchgate.net The calculated HOMO-LUMO energy gap is a key parameter; a smaller gap generally corresponds to longer wavelength absorption. nih.gov Theoretical modeling also provides the oscillator strength (f), a dimensionless quantity that expresses the probability of a particular electronic transition, with higher values indicating more intense absorption peaks. researchgate.net The relationship between absorption and emission spectra can also be explored theoretically, following principles like the Kennard-Stepanov relation in certain environments. aps.org
| Property | Parameter | Typical Predicted Value (for related Azaindole) | Significance | Reference(s) |
| Absorption | Vertical Transition Energy | 4.25 - 4.40 eV | Corresponds to the energy of absorbed photons (UV range). | researchgate.net |
| Oscillator Strength (f) | 0.07 - 0.10 | Indicates the intensity of the absorption band. | researchgate.net | |
| Electronic Orbitals | HOMO Energy | -5.30 eV (Calculated) | Energy of the highest occupied molecular orbital. | researchgate.net |
| LUMO Energy | -1.57 eV (Derived) | Energy of the lowest unoccupied molecular orbital. | researchgate.net | |
| HOMO-LUMO Gap | 3.73 eV | Determines the lowest energy electronic transition. | researchgate.net |
This table presents representative theoretical data for a similar compound, 5-(4-nonylphenyl)-7-azaindole, to illustrate the types of results obtained from computational photophysical studies.
Non-linear optical (NLO) materials interact with high-intensity light, such as that from lasers, to produce new optical effects. arxiv.org Organic molecules with extended π-electron systems, particularly those with donor-acceptor character, are promising candidates for NLO applications. rsc.org Computational chemistry is a primary tool for predicting the NLO response of molecules.
The key parameters calculated to assess NLO properties are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.govarxiv.org A large β value is indicative of a strong second-order NLO response. For indole derivatives, the indole moiety can act as an electron donor. rsc.org The connection of the indole nitrogen to the butylphenyl group in this compound creates a π-conjugated system that could exhibit NLO properties.
Computational studies on other indole derivatives, such as Indole-7-carboxyldehyde, have used DFT to calculate these NLO parameters. The results often show significantly higher hyperpolarizability values compared to reference materials like urea, confirming the potential of the indole scaffold in NLO materials. arxiv.org The magnitude of the HOMO-LUMO energy gap is also inversely related to the molecular hyperpolarizability; a smaller energy gap often leads to a larger NLO response. nih.govnih.gov
| Parameter | Symbol | Typical Calculated Value (for Indole-7-carboxyldehyde) | Unit | Significance | Reference(s) |
| Dipole Moment | μ | 1.88 | Debye | Measures charge separation; contributes to NLO response. | arxiv.org |
| Linear Polarizability | α | 17.36 x 10-24 | esu | Describes the linear response of the electron cloud to an electric field. | arxiv.org |
| First Hyperpolarizability | β | 3.96 x 10-30 | esu | Quantifies the second-order NLO response. | arxiv.org |
This table shows representative computational NLO data for an indole derivative, Indole-7-carboxyldehyde, as an example of the properties that would be investigated for this compound.
Exploration of Biological Interactions and Mechanistic Insights in Vitro and in Silico Approaches
Investigation of Anti-Proliferative and Cytotoxic Mechanisms (In Vitro)
The ability of 1-(4-Butylphenyl)-1H-indole derivatives to inhibit the growth of cancer cells and induce cell death is a significant area of research. In vitro studies using various cancer cell lines have begun to unravel the complex cellular and molecular events triggered by these compounds.
The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the dysregulation of this cycle, leading to uncontrolled cell proliferation. Several indole (B1671886) derivatives have been shown to interfere with this process, effectively halting cancer cell division.
For instance, studies on novel trans-indole-3-ylacrylamide derivatives have demonstrated their ability to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cell lines. researchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. Similarly, certain indole-isoxazole hybrids have been observed to cause cell cycle arrest in the G0/G1 phase in Huh7 liver cancer cells, which was associated with a significant decrease in the levels of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 phase. nih.gov The disruption of microtubule dynamics by some indole compounds also contributes to cell cycle arrest and subsequent cell death. researchgate.net
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many anticancer agents work by triggering apoptosis in cancer cells. Derivatives of this compound have shown considerable promise in this regard.
One of the key mechanisms involves the regulation of pro- and anti-apoptotic proteins. For example, indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer, diindolylmethane (DIM), can up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-XL. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical trigger for apoptosis. mdpi.com
Furthermore, some indole derivatives induce apoptosis through the activation of the extrinsic pathway. For example, 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes can induce endoplasmic reticulum stress, leading to the activation of death receptor 5 and subsequent apoptosis in renal cancer cells. nih.gov The induction of apoptosis is often confirmed by observing cellular changes such as chromatin condensation and the cleavage of poly(ADP-ribose) polymerase (PARP), as seen with (E)‐N‐(4‐tert‐butylphenyl)‐3‐(1H‐indole‐3‐yl)acrylamide in HCC cell lines. researchgate.net
The table below summarizes the cytotoxic activity of some indole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole derivative 1c | HepG2 (Liver) | 0.9 | nih.gov |
| Indole derivative 1c | MCF-7 (Breast) | 0.55 | nih.gov |
| Indole derivative 1c | HeLa (Cervical) | 0.50 | nih.gov |
| Compound 3s | HUH7 (Liver) | Lower than 5-fluorouracil | tubitak.gov.tr |
| Compound 3s | HCT116 (Colon) | Lower than 5-fluorouracil | tubitak.gov.tr |
| Compound 18 | Hepatocellular carcinoma (HCC) | 0.6–2.9 | nih.gov |
Mechanistic Studies on Enzyme Inhibition (In Vitro)
Enzymes are critical catalysts for a vast array of biochemical reactions. The inhibition of specific enzymes is a cornerstone of modern pharmacology. Research has shown that this compound and its analogues can selectively inhibit several key enzymes implicated in disease.
α-Amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. emich.edu Inhibiting this enzyme can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. scielo.br A series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives, which share structural similarities with this compound, have demonstrated good to moderate inhibitory activity against α-amylase, with IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. acs.org The standard drug, acarbose, had an IC50 of 0.92 ± 0.4 μM. acs.org In silico docking studies have suggested that these compounds interact with key residues in the active site of the enzyme, such as Asp300 and Trp59. acs.org
The inhibitory activity of some indole-3-acetamide (B105759) derivatives against α-amylase is presented in the table below.
| Compound | Substitution | IC50 (µM) |
| 1 | Unsubstituted phenyl | 2.6 ± 0.09 |
| 2 | p-methylphenyl | 2.84 ± 0.1 |
| 3 | m,p-dimethylphenyl | 2.52 ± 0.06 |
| 8 | p-methoxyphenyl | 2.15 ± 0.1 |
| 13 | p-bromophenyl | 2.1 ± 0.1 |
| 14 | m-bromophenyl | 2.27 ± 0.04 |
| 22 | Chloro-methylphenyl | 2.33 ± 0.09 |
| Acarbose (Standard) | - | 0.92 ± 0.4 |
Source: acs.org
Topoisomerases are enzymes that are essential for DNA replication and transcription. researchgate.net Their inhibition can lead to DNA damage and cell death, making them attractive targets for anticancer drugs. researchgate.neteco-vector.com Certain benz[f]indole-4,9-dione analogs have shown selective inhibitory activity against topoisomerase I. nih.gov
Tubulin is the protein subunit of microtubules, which are crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. mdpi.com Several indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. nih.govacs.org This disruption of microtubule dynamics leads to mitotic arrest and apoptosis. nih.govtubitak.gov.tr For example, arylthioindole (ATI) derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov
Steroid sulfatase (STS) is an enzyme that plays a critical role in the biosynthesis of active estrogens and androgens from inactive steroid sulfates. nih.govmdpi.com Since many breast and prostate cancers are hormone-dependent, inhibiting STS is a promising therapeutic strategy. nih.govmdpi.com Sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed as potent STS inhibitors. nih.govnih.gov While not direct derivatives of this compound, these studies highlight the potential for indole-like structures to target this enzyme.
Modulation of Inflammatory and Immunological Pathways (In Vitro/Mechanistic)
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases, including cancer. ontosight.ai The indole nucleus is found in many compounds with anti-inflammatory properties. ijpsr.com
Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways. For instance, some indole derivatives have been shown to possess anti-inflammatory activity in in vivo models, such as the carrageenan-induced rat paw edema test. researchgate.net The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. japsonline.com A series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives demonstrated selective COX-2 inhibition and significant anti-inflammatory effects. japsonline.com
Furthermore, some indole compounds have been found to modulate the immune response. For example, certain arylthioindole derivatives not only inhibit tubulin polymerization but also enhance the cytotoxic activity of natural killer (NK) cells, which are crucial for eliminating cancer cells. nih.gov
Role in Intestinal Barrier Function and Microinflammation (from microbiota perspective)
The gut microbiota and its metabolites, such as indole and its derivatives, are pivotal in maintaining intestinal homeostasis. frontiersin.org Indole, produced from tryptophan by gut bacteria, enhances the intestinal barrier by promoting the expression of genes related to tight junctions and adherens junctions. plos.orgfrontiersin.org This strengthening of the epithelial barrier helps to prevent the translocation of harmful substances from the gut lumen into the bloodstream. nih.gov
Studies have shown that indole and its derivatives can modulate the host's immune response. They can influence the differentiation of immune cells and the production of cytokines, which are key signaling molecules in the immune system. frontiersin.org For instance, indole can reduce the production of pro-inflammatory cytokines while promoting the secretion of anti-inflammatory ones. nih.gov This immunomodulatory effect is crucial in preventing excessive inflammation in the gut, a condition often referred to as microinflammation. nih.govnih.gov
The interaction between gut microbiota metabolites and the host is complex. These metabolites can act as signaling molecules that influence various physiological processes, including the integrity of the intestinal barrier and the modulation of the immune system. mdpi.com A healthy gut microbiota produces a diverse range of metabolites that work in concert to maintain a balanced intestinal environment. thebioarte.com
Influence on Cytokine and Inflammatory Mediator Production
Indole and its derivatives have demonstrated a significant ability to modulate the production of cytokines and other inflammatory mediators. nih.govplos.org Cytokines are a broad category of small proteins that are crucial in cell signaling, particularly in the context of inflammation and immunity. mdpi.comresearchgate.net They can be broadly classified into pro-inflammatory and anti-inflammatory cytokines. ukzn.ac.za
In vitro studies have shown that indole can decrease the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov At the same time, it can increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This shift from a pro-inflammatory to an anti-inflammatory profile is beneficial in mitigating inflammatory conditions. nih.gov The mechanism behind this modulation often involves the inhibition of signaling pathways like NF-κB, which is a key regulator of inflammatory gene expression. nih.gov
Antimicrobial and Antiparasitic Mechanism Investigations (In Vitro)
Indole derivatives have been the subject of extensive research for their antibacterial and antifungal properties. nih.govmdpi.commdpi.comnih.gov The mechanisms through which these compounds exert their antimicrobial effects are varied and can target different cellular processes in bacteria and fungi. Some indole derivatives have been shown to inhibit essential enzymes involved in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein (ACP) reductase (FabI). acs.org
The antifungal activity of certain indole derivatives is linked to the inhibition of cytochrome P450 enzymes, specifically 14α-sterol demethylase (CYP51), which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov The disruption of ergosterol synthesis leads to impaired membrane function and ultimately, fungal cell death. Other mechanisms include the disruption of the cell membrane integrity and the inhibition of biofilm formation. nih.govrsc.org
The broad spectrum of antimicrobial activity and the diverse mechanisms of action make indole derivatives a promising class of compounds for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance. nih.govmdpi.com
The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis has necessitated the search for new therapeutic agents. nih.govnih.gov Indole-based compounds have shown promise as both antimalarial and antitubercular agents. nih.gov The antimalarial activity of some indole derivatives is attributed to their ability to inhibit hemozoin formation, a detoxification process essential for the survival of the malaria parasite within red blood cells. nih.gov Other proposed mechanisms include the inhibition of parasitic calcium ATPases and the generation of reactive oxygen species that are toxic to the parasite. nih.govdrugbank.com
In the context of tuberculosis, indole derivatives have been investigated for their ability to inhibit key mycobacterial enzymes. nih.govjalsnet.com For instance, some derivatives have shown inhibitory activity against enzymes involved in the synthesis of the mycobacterial cell wall. jalsnet.com The multifaceted modes of action of indole compounds against these pathogens make them attractive candidates for further drug development. nih.govoatext.com
Table 1: Investigated Antimicrobial and Antiparasitic Activities of Indole Derivatives
| Activity | Target Organism/Process | Proposed Mechanism of Action |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI) acs.org |
| Antifungal | Candida species | Inhibition of cytochrome P450 14α-sterol demethylase (CYP51) nih.gov |
| Antimalarial | Plasmodium falciparum | Inhibition of hemozoin formation, inhibition of PfATP4 nih.govmedscape.com |
| Antitubercular | Mycobacterium tuberculosis | Inhibition of cell wall synthesis enzymes jalsnet.comnih.govresearchgate.net |
A significant challenge in antimicrobial therapy is the development of resistance, often mediated by efflux pumps that actively transport antibiotics out of the bacterial cell. google.com Indole derivatives have been identified as potential efflux pump inhibitors (EPIs). frontiersin.orgnih.govmdpi.com By blocking these pumps, EPIs can restore the efficacy of existing antibiotics against resistant bacterial strains. frontiersin.org
The mechanism of efflux pump inhibition by indole derivatives often involves competitive binding to the pump proteins, thereby preventing the extrusion of the antibiotic. mdpi.com In silico docking studies have helped to visualize the interaction of these inhibitors with the active sites of efflux pumps like NorA in Staphylococcus aureus. frontiersin.org The ability of indole derivatives to act as EPIs offers a promising strategy to combat antibiotic resistance and extend the lifespan of current antimicrobial drugs. nih.govmdpi.com
Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms
Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and contribute to various diseases. nih.gov Antioxidants are compounds that can neutralize ROS and mitigate oxidative stress. Indole derivatives have been shown to possess significant antioxidant activity. up.ptacs.orgresearchgate.net
The antioxidant mechanism of indole derivatives involves their ability to scavenge free radicals through hydrogen atom transfer or single electron transfer processes. researchgate.netintec.edu.do The indole nucleus can donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing it from causing further damage. The antioxidant capacity of these compounds is influenced by the nature and position of substituents on the indole ring. nih.gov For instance, the presence of electron-donating groups can enhance the radical scavenging activity. acs.orgnih.gov
In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been used to quantify the antioxidant potential of various indole derivatives. acs.orgnih.gov
Table 2: Antioxidant Activity of Selected Indole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-Butylphenyl)-2-(1H-indol-3-yl)acetamide | DPPH | Comparable to methyl-substituted compounds | nih.gov |
Diverse Applications in Chemical and Materials Sciences
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
The 1-(4-butylphenyl)-1H-indole framework serves as a foundational building block for the synthesis of a variety of more complex heterocyclic and polyaromatic systems. Its utility as a synthetic intermediate is demonstrated in the construction of molecules with tailored electronic and biological properties.
A notable example is its use in the synthesis of bi-functional heterocyclic compounds. Through a copper(I)-catalyzed 1,3-dipolar cycloaddition, often referred to as a "click reaction," a derivative of this compound is integral to forming novel 1,2,3-triazole-linked indole (B1671886) structures. Specifically, 1-azido-4-butylbenzene, a precursor to the 1-(4-butylphenyl) moiety, is reacted with indole and propargyl bromide in a one-pot, three-component reaction to yield compounds such as 1-{[1-(4-butylphenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole. scholarsresearchlibrary.com This method highlights the role of the 1-(4-butylphenyl) group in creating new molecular entities with potential applications in medicinal chemistry. scholarsresearchlibrary.com
The versatility of the indole scaffold, including N-substituted derivatives like this compound, makes it a crucial component in the synthesis of functionalized indole derivatives. scholarsresearchlibrary.com The presence of the butylphenyl group can influence the solubility and electronic properties of the resulting molecules, making it a valuable substituent in the design of new compounds.
Furthermore, the indole nucleus is a key element in the synthesis of complex polyaromatic hydrocarbons. For instance, indole-based truxenes, which are star-shaped polyaromatic hydrocarbons, have been synthesized using methods like the Fischer indole synthesis. nih.govacs.orgacs.orgresearchgate.net While not a direct one-to-one synthesis from this compound, the principles of these syntheses demonstrate how N-aryl indoles are crucial intermediates in creating large, π-conjugated systems. These methods often involve the functionalization of the indole core, and the N-substituent plays a critical role in the properties of the final truxene (B166851) derivative. nih.govacs.orgacs.orgresearchgate.net
Applications in Functional Materials Development
The unique electronic and photophysical properties of indole derivatives make them attractive candidates for the development of advanced functional materials. The incorporation of the this compound moiety can impart desirable characteristics for applications in photoactive compounds and optoelectronic devices.
Photoactive Compounds and Luminescent Materials
Derivatives of this compound have been shown to exhibit interesting photophysical properties, making them suitable for use as photoactive and luminescent materials. The indole nucleus, being an electron-rich aromatic system, often forms the basis of fluorescent molecules.
One study investigated the fluorescent properties of a series of N2-Indolyl-1,2,3-triazoles, including 2-(4-(4-Butylphenyl)-2H-1,2,3-triazol-2-yl)-1-methyl-1H-indole . mdpi.com This compound was synthesized and characterized, demonstrating its nature as a blue emitter. The photophysical properties are summarized in the table below.
| Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| 2-(4-(4-Butylphenyl)-2H-1,2,3-triazol-2-yl)-1-methyl-1H-indole | 331 | 420 | 89 |
| Table 1: Photophysical data for a this compound derivative in CH2Cl2. mdpi.com |
The study highlighted how substitutions on the indole and triazole rings influence the optical properties, such as efficiency and emission wavelengths. mdpi.com
Another class of materials where indole derivatives are used to create photoactive compounds is indole-based truxenes. nih.govacs.orgacs.orgresearchgate.net These C3-symmetric, star-shaped molecules can exhibit strong fluorescence. The synthesis of these complex structures often involves the incorporation of indole moieties, and the N-substituent is a key site for tuning the material's properties. While a direct synthesis from this compound is not explicitly detailed, the research on related structures provides insight into how such a building block could be used to create highly luminescent, π-delocalized systems. nih.govacs.org The photophysical properties of representative indole-functionalized truxene derivatives are presented below.
| Compound | Absorption Max (λabs, nm) in DCM | Emission Max (λem, nm) in DCM |
| Truxene core (10) | ~300 | 396 |
| Indole-truxene (18) | 330-350 | 402 |
| Indole-truxene (24) | 330-350 | 406 |
| Table 2: Photophysical properties of indole-based truxenes. nih.gov |
The significant red-shift in both absorption and emission spectra upon functionalization of the truxene core with indole derivatives indicates enhanced π-delocalization, a desirable property for luminescent materials. nih.gov
Optoelectronic Device Components
The application of indole derivatives extends to the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs). In OLEDs, hole-transporting materials (HTMs) are crucial for efficient device performance, and N-aryl amines are a prominent class of HTMs. researchgate.netrsc.orgnih.gov
A study on fluorene-based HTMs compared the performance of a newly synthesized material, 2M-DDF, with TFB. The device incorporating TFB exhibited a maximum luminance of 15,211 cd/m² and a maximum current efficiency of 3.49 cd/A, demonstrating the effectiveness of the N-(4-butylphenyl)diphenylamine unit within the polymer backbone for hole transport. nih.gov
| Device HTL | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) |
| TFB | 15,211 | 3.49 | 4.2 |
| Table 3: Performance of an OLED device using TFB as the hole-transporting layer (HTL). nih.gov |
The structural similarities between the active unit in TFB and this compound suggest that the latter could also possess suitable properties for use as a hole-transporting material in OLEDs. The butyl group enhances solubility, which is advantageous for solution-processed device fabrication, and the N-phenylindole core can facilitate hole transport. researchgate.netnih.gov
Catalytic and Organic Transformation Applications
The indole scaffold is not only a component of functional materials but can also play an active role in chemical transformations, either as part of a catalyst or as a ligand that modulates the activity and selectivity of a metal center.
Chiral Catalyst Development and Asymmetric Synthesis
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Indole derivatives have been explored as backbones for chiral ligands and catalysts. nih.gov Atropisomeric indole derivatives, which possess axial chirality, are of particular interest in this field. nih.gov
While specific studies detailing the use of this compound in the development of chiral catalysts are not prominent in the searched literature, the general principles of using N-aryl indoles are well-established. For instance, the synthesis of axially chiral N-aryl indoles can be achieved through transition-metal-catalyzed asymmetric cyclization reactions. chinesechemsoc.org The N-aryl group is a key component of the chiral axis, and its steric and electronic properties are crucial for achieving high enantioselectivity. A Pd-catalyzed 5-endo-hydroaminocyclization of an N-(ortho-tert-butylphenyl)-2-ynylaniline has been shown to produce an axially chiral indole derivative. chinesechemsoc.org This highlights the potential for designing chiral ligands based on N-aryl indoles, where the 1-(4-butylphenyl) group could be incorporated to fine-tune the catalyst's properties.
The field of organocatalysis also utilizes chiral indole derivatives. nih.gov The development of indole-based platform molecules allows for the synthesis of a wide range of axially chiral compounds, which can then be applied as organocatalysts in various transformations. nih.gov
Future Research Directions and Translational Perspectives
Advancements in Asymmetric Synthesis and Stereoselective Transformations
The development of chiral molecules is a cornerstone of modern drug discovery. For indole (B1671886) derivatives, creating specific stereoisomers is often crucial for biological activity. Future research on 1-(4-butylphenyl)-1H-indole could greatly benefit from advancements in asymmetric synthesis. Organocatalysis, in particular, has emerged as a powerful tool. The use of chiral Brønsted acids or phosphoric acids has enabled the efficient, metal-free synthesis of optically active indolines and other indole-based heterocycles with high enantioselectivity. organic-chemistry.orgrsc.org
One promising approach is the asymmetric transfer hydrogenation of indole derivatives, which uses a hydrogen source like Hantzsch dihydropyridine (B1217469) in the presence of a chiral acid catalyst to produce optically active indolines under mild conditions. organic-chemistry.org Adapting such methods could allow for the stereoselective reduction of the indole ring in this compound, yielding chiral indoline (B122111) analogs. Furthermore, exploring stereoselective transformations, such as dearomatization of the indole ring, could generate complex three-dimensional scaffolds like pyrroloindolines, a process that has been achieved asymmetrically using photoredox catalysis combined with chiral catalysts. uni-regensburg.de
Future work would involve screening various chiral catalysts and reaction conditions to achieve high yields and enantiomeric excess for derivatives of this compound.
Table 1: Illustrative Catalyst Screening for Asymmetric Hydrogenation
| Catalyst Type | Example Catalyst | Potential Yield (%) | Potential Enantiomeric Excess (ee, %) | Reference Method |
|---|---|---|---|---|
| Chiral Phosphoric Acid | (S)-TRIP | >90% | >95% | Organocatalytic Reduction rsc.org |
| Chiral Brønsted Acid | N-triflylphosphoramide | ~98% | ~97% | Transfer Hydrogenation organic-chemistry.org |
| Transition Metal Complex | Ru-[(S,S)-Ts-DPEN] | >85% | >90% | Asymmetric Transfer Hydrogenation acs.org |
High-Throughput Screening and Automated Synthesis Platforms in Chemical Discovery
High-throughput screening (HTS) is a foundational technology in drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. acs.org While specific HTS campaigns involving this compound are not yet documented, its core structure is amenable to inclusion in such discovery efforts. Future research could involve synthesizing a library of derivatives based on the this compound scaffold for screening against various biological targets, such as protein kinases, G-protein coupled receptors, or enzymes implicated in disease. sci-hub.semdpi.com
Automated synthesis platforms, including flow chemistry systems, would be instrumental in this endeavor. Flow chemistry allows for the rapid, safe, and scalable production of chemical compounds. beilstein-journals.org A synthetic route to this compound and its analogs could be adapted to a flow process, enabling the efficient generation of a diverse chemical library for HTS. For instance, key steps like N-arylation or subsequent functionalization of the indole core could be optimized for continuous flow reactors. beilstein-journals.org This approach not only accelerates the discovery process but also aligns with green chemistry principles by often reducing waste and energy consumption. core.ac.uk
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by enabling rapid prediction of molecular properties, thereby accelerating the design-make-test-analyze cycle. semanticscholar.org ML models, particularly deep learning architectures like Message Passing Neural Networks (MPNNs), can learn from vast datasets of known molecules and their properties to make predictions for new, un-synthesized compounds. research.googlechemrxiv.org These models can predict quantum chemical properties, biological activity, and physicochemical characteristics orders of magnitude faster than traditional simulation methods like Density Functional Theory (DFT). research.google
For this compound, ML could be applied in several ways:
Property Prediction : An ML model trained on a relevant chemical space could predict properties such as solubility, binding affinity to a specific target, or electronic properties without the need for initial synthesis and testing. nih.gov
Generative Design : AI models can be used to generate novel molecular structures based on the this compound scaffold, optimized for a desired property profile. This allows for the exploration of a vast chemical space to identify the most promising candidates for synthesis. semanticscholar.org
Reaction Prediction : ML tools can also help in planning synthetic routes by predicting reaction outcomes and suggesting optimal conditions.
The success of these models depends on the availability of large, high-quality datasets. nih.gov Future work would involve including this compound and its derivatives in computational databases to train and validate predictive models.
Development of Novel Analogs with Enhanced Biological Specificity and Mechanistic Elucidation
The 1-phenyl-1H-indole scaffold is present in molecules designed as inhibitors for biological targets like the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov This suggests that this compound could serve as a valuable starting point for developing novel therapeutic agents. Future research should focus on the rational design and synthesis of analogs to improve biological potency and selectivity.
Structure-activity relationship (SAR) studies are crucial in this context. By systematically modifying the structure of this compound, researchers can understand how different functional groups influence its biological effects. Key modifications could include:
Altering the butyl group : Varying the length and branching of the alkyl chain on the phenyl ring can modulate lipophilicity and interactions with hydrophobic pockets in target proteins. nih.gov
Substitution on the phenyl ring : Introducing electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions.
Functionalization of the indole core : Adding substituents at various positions of the indole ring is a common strategy to enhance activity and fine-tune properties. nih.govresearchgate.net
For example, studies on similar indole carboxamides have shown that introducing small alkyl groups at the C3 position and chloro or fluoro groups at the C5 position of the indole can significantly enhance inhibitory potency at the CB1 receptor. nih.gov Similar strategies could be applied to the this compound skeleton. Mechanistic elucidation, combining experimental data with computational modeling, would be essential to understand how these analogs interact with their biological targets at a molecular level. ibs.re.kr
Table 2: Proposed Analogs for Structure-Activity Relationship (SAR) Studies
| Analog Series | Modification Site | Example Substituents | Objective |
|---|---|---|---|
| A | Butyl Group (Phenyl Ring) | -CH₃, -C₂H₅, -C(CH₃)₃ (tert-butyl) | Probe hydrophobic interactions |
| B | Indole Ring (Position 5) | -F, -Cl, -OCH₃ | Modulate electronics and polarity |
| C | Indole Ring (Position 3) | -CH₃, -Br, -CN | Explore key binding region |
| D | Phenyl Ring (Other Positions) | -OH, -NH₂ | Introduce hydrogen bonding sites |
Exploration of New Application Avenues in Materials Science and Green Chemistry
Beyond pharmaceuticals, indole derivatives are valuable in materials science, particularly for developing organic electronic materials due to their favorable photophysical properties. nih.govsmolecule.com The this compound structure, with its conjugated aromatic system, could be explored as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. bldpharm.com The butyl group could enhance solubility in organic solvents, facilitating material processing.
In parallel, the synthesis of this compound and its derivatives should be approached through the lens of green chemistry. dokumen.pub The principles of green chemistry aim to reduce the environmental impact of chemical processes by, for example, preventing waste, maximizing atom economy, and using safer solvents and reaction conditions. core.ac.ukencyclopedia.pub Future research could focus on developing sustainable synthetic routes utilizing:
Greener Solvents : Replacing hazardous organic solvents with alternatives like water, glycerol, or ionic liquids. researchgate.net
Catalysis : Employing highly efficient and recyclable catalysts to minimize waste.
Energy Efficiency : Using energy-efficient techniques like microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. encyclopedia.pub
By integrating these principles, the exploration of this compound for various applications can be conducted in an environmentally responsible manner.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(4-butylphenyl)-1H-indole derivatives?
The synthesis of this compound derivatives typically involves alkylation or functionalization of the indole core. For example, a two-step protocol can be used:
- Step 1: React 1H-indole with 1-bromo-4-chlorobutane in dry DMF using TBABr as a phase-transfer catalyst and KOH as a base to yield 1-(4-chlorobutyl)-1H-indole .
- Step 2: Substitute the chloride group with nucleophiles (e.g., morpholino derivatives) in acetonitrile with K₂CO₃ as a base .
Optimization Tips: - Use anhydrous conditions to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC.
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
- 1H/13C NMR: Confirm regiochemistry and substituent integration. For instance, the indole NH proton typically appears as a singlet at δ ~8.5–10 ppm .
- Mass Spectrometry (ESI-MS): Verify molecular weight and fragmentation patterns. For example, loss of the tosyl group (155 Da) was observed in a related indole-pyridine hybrid .
- IR Spectroscopy: Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .
Q. What computational methods support structural analysis of indole derivatives?
- Density Functional Theory (DFT): Optimize molecular geometry and calculate bond parameters (e.g., bond lengths/angles), which correlate with X-ray crystallography data .
- Molecular Electrostatic Potential (MEP) Maps: Predict reactive sites for electrophilic/nucleophilic attacks .
Advanced Research Questions
Q. How are crystallographic refinement challenges addressed for this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves structural ambiguities:
- Data Collection: Use high-resolution data (e.g., R factor < 0.05) to minimize errors .
- Hydrogen Bonding: Analyze non-classical interactions (e.g., indole N-H···π stacking observed in 2-(4-fluorophenyl)-3-methyl-1H-indole) .
- Twinned Data: Apply SHELXPRO for twin refinement in cases of pseudo-merohedral twinning .
Q. How do researchers resolve contradictions in biological activity data for indole derivatives?
Q. What strategies are used to investigate structure-activity relationships (SAR) in indole derivatives?
- Substituent Screening: Synthesize analogs with varying substituents (e.g., sulfonyl, methyl, or halogen groups) and compare bioactivity .
- Pharmacophore Modeling: Identify critical structural features (e.g., the indole NH group for 5-HT6 receptor binding) .
- In Silico Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., TSPO for neuroinflammation imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
